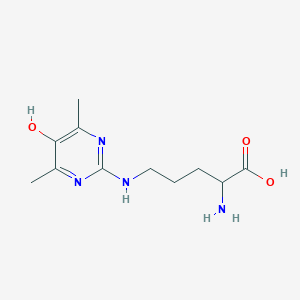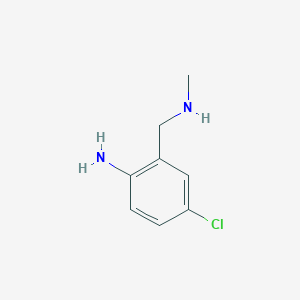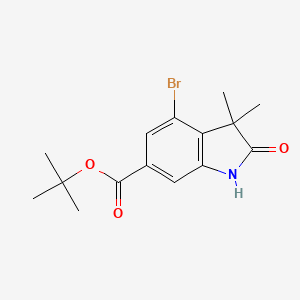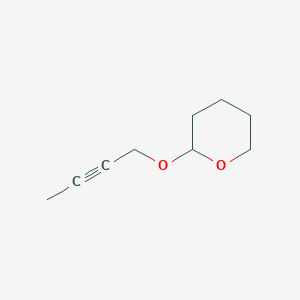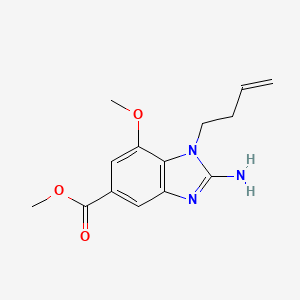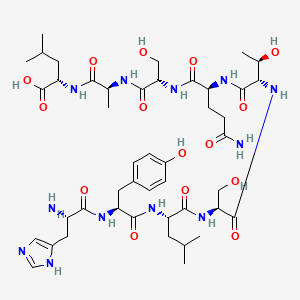
Enhanced Green Fluorescent Protein (EGFP) (200-208)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Enhanced Green Fluorescent Protein (EGFP) (200-208) is a reporter protein derived from the jellyfish Aequorea victoria. This protein is widely used in scientific research due to its strong fluorescence properties, making it easily detectable . The sequence of this peptide is H-His-Tyr-Leu-Ser-Thr-Gln-Ser-Ala-Leu-OH, with a molecular formula of C45H70N12O15 and a molecular weight of 1019.2 .
Preparation Methods
The preparation of Enhanced Green Fluorescent Protein (EGFP) (200-208) involves recombinant DNA technology. The gene encoding the protein is inserted into a suitable expression vector, which is then introduced into a host organism, typically Escherichia coli. The host organism is cultured under conditions that promote the expression of the protein. The protein is then purified using techniques such as metal affinity chromatography and size exclusion chromatography .
Chemical Reactions Analysis
Enhanced Green Fluorescent Protein (EGFP) (200-208) primarily undergoes reactions related to its fluorescence properties. The chromophore within the protein can undergo photo-induced reactions, including photo-oxidation and photo-reduction. Common reagents used in these reactions include molecular oxygen and reducing agents such as dithiothreitol. The major products formed from these reactions are oxidized or reduced forms of the chromophore, which can affect the fluorescence properties of the protein .
Scientific Research Applications
Enhanced Green Fluorescent Protein (EGFP) (200-208) has a wide range of applications in scientific research:
Mechanism of Action
The fluorescence of Enhanced Green Fluorescent Protein (EGFP) (200-208) is due to the formation of a chromophore within the protein. The chromophore is formed by the cyclization and oxidation of the tripeptide sequence Ser-Tyr-Gly within the protein. The fluorescence is a result of the chromophore absorbing light at a specific wavelength and then emitting light at a longer wavelength. The molecular targets involved in this process include the amino acids within the chromophore and the surrounding protein environment, which stabilize the chromophore and enhance its fluorescence properties .
Comparison with Similar Compounds
Enhanced Green Fluorescent Protein (EGFP) (200-208) is one of the most widely used variants of the original wild-type Green Fluorescent Protein. Other similar compounds include:
Wild-type Green Fluorescent Protein (GFP): The original protein from which EGFP is derived.
Yellow Fluorescent Protein (YFP): A variant of GFP with a yellow emission spectrum.
Blue Fluorescent Protein (BFP): Another variant of GFP with a blue emission spectrum.
Enhanced Green Fluorescent Protein (EGFP) (200-208) is unique due to its improved folding and spectral characteristics, which make it more suitable for a wide range of applications compared to its predecessors .
Properties
Molecular Formula |
C45H70N12O15 |
|---|---|
Molecular Weight |
1019.1 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C45H70N12O15/c1-21(2)13-30(53-41(67)31(15-25-7-9-27(61)10-8-25)52-38(64)28(46)16-26-17-48-20-49-26)40(66)56-34(19-59)43(69)57-36(24(6)60)44(70)51-29(11-12-35(47)62)39(65)55-33(18-58)42(68)50-23(5)37(63)54-32(45(71)72)14-22(3)4/h7-10,17,20-24,28-34,36,58-61H,11-16,18-19,46H2,1-6H3,(H2,47,62)(H,48,49)(H,50,68)(H,51,70)(H,52,64)(H,53,67)(H,54,63)(H,55,65)(H,56,66)(H,57,69)(H,71,72)/t23-,24+,28-,29-,30-,31-,32-,33-,34-,36-/m0/s1 |
InChI Key |
HPQYOZPSZAHWMK-PMGPJPFJSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CN=CN2)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CN=CN2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



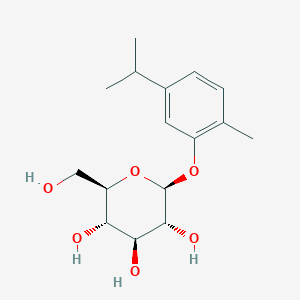
![Tert-butyl N-[3-(aminomethyl)cyclopentyl]carbamate hydrochloride](/img/structure/B13903443.png)

![hemi(oxalic acid);(5R)-2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine](/img/structure/B13903450.png)
![methyl 2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B13903456.png)
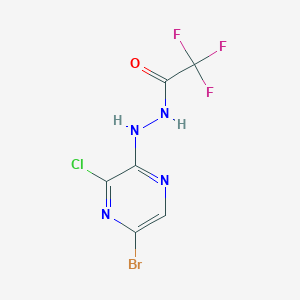
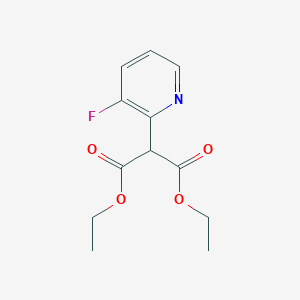
![Benzyl (3aS,6aS)-3,3a,4,6a-tetrahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate hydrochloride](/img/structure/B13903471.png)
